5-(3-Fluorophenoxy)pentan-1-amine
Overview
Description
5-(3-Fluorophenoxy)pentan-1-amine is a chemical compound with the molecular formula C11H16FNO . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pentan-1-amine chain with a fluorophenoxy group attached at the 5th carbon .Scientific Research Applications
Radical Fluorination in Medicinal Chemistry
The radical fluorination of 3-fluorobicyclo[1.1.1]pentan-1-amine demonstrates its potential as a unique and important building block in medicinal chemistry, emphasizing the necessity for new and intriguing compounds. This process involves an expedient synthesis, indicating a modern trend in the exploration of novel chemical spaces (Goh & Adsool, 2015).
Development of Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine serves as a crucial moiety in medicinal chemistry. The synthesis of this compound, although not extensively explored, is critical. A new route involving the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable and flexible method, signifying its importance in medicinal applications (Goh et al., 2014).
Bicyclo[1.1.1]pentan-1-amines as Bioisosteres
The aminoalkylation of [1.1.1]Propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, highlights their role as effective bioisosteres for aromatic rings and other chemical groups. This process showcases the potential of these compounds in pharmaceutical applications, especially due to their ability to streamline syntheses of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Hepatitis C NS5B Inhibitors and Bicyclo[1.1.1]Pentane
In the search for hepatitis C NS5B inhibitors, the incorporation of bicyclo[1.1.1]pentane into the chemical scaffold demonstrated improved metabolic stability. These inhibitors exhibited an unexpected in vivo conjugation pathway, which involved a phosphocholine moiety bound to the bicyclic moiety, indicating a novel approach in drug development and a potential interference with routine phospholipid synthesis (Zhuo et al., 2016).
Safety and Hazards
Aromatic amines, which include compounds similar to 5-(3-Fluorophenoxy)pentan-1-amine, can significantly harm human health and the environment. They can cause health issues in individuals who are occupationally exposed to such chemicals. Nonoccupational exposure to tobacco smoke and household products can also cause health issues. Water and soil contamination by these pollutants adversely affects aquatic organisms and groundwater quality .
Future Directions
5-(3-Fluorophenoxy)pentan-1-amine has attracted attention for its potential applications in various fields of research. Bicyclo[1.1.1]pentane (BCP), a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, has been synthesized directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles . This suggests potential future directions for the development of this compound and similar compounds.
Properties
IUPAC Name |
5-(3-fluorophenoxy)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOBPLLWXMFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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